molecular formula C10H18N2O B13314148 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine

Cat. No.: B13314148
M. Wt: 182.26 g/mol
InChI Key: YNTQIIBZDHGJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and inflammatory diseases .

Comparison with Similar Compounds

  • 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
  • 1-Oxa-2-azaspiro[4.7]dodec-2-en-3-amine

Comparison: Compared to similar compounds, 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.7]dodec-1-en-2-amine

InChI

InChI=1S/C10H18N2O/c11-9-12-10(8-13-9)6-4-2-1-3-5-7-10/h1-8H2,(H2,11,12)

InChI Key

YNTQIIBZDHGJGV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)COC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.